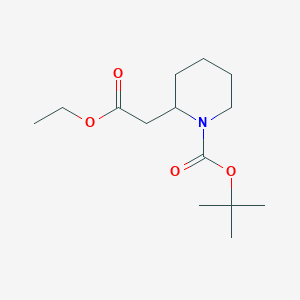

Ethyl N-Boc-2-piperidineacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

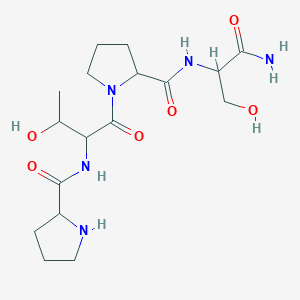

The synthesis of derivatives of Ethyl N-Boc-2-piperidineacetate involves catalytic hydrogenation of β-ketoester, derived from Boc-Orn (Z)-OH and ethyl lithioacetate, to exclusively yield ethyl (2R,3S)-3-tert-butyloxycarbonylamino-2-piperidineacetic acid. This compound, when appropriately protected, finds use in peptide synthesis (Gomez-Monterrey et al., 1993).

Molecular Structure Analysis

The molecular structure of Ethyl N-Boc-2-piperidineacetate and its derivatives often involves complex stereochemistry, which is crucial for their activity in synthetic applications. For instance, the synthesis of ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) demonstrates its efficiency as a coupling reagent in esterification and amidation reactions, highlighting the importance of its molecular structure in these chemical processes (Thalluri et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Ethyl N-Boc-2-piperidineacetate is widely utilized in synthetic chemistry for the preparation of complex molecules. It acts as a coupling agent in racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. The compound's ability to facilitate these reactions without racemization makes it invaluable for producing optically pure compounds essential in pharmaceuticals (Thalluri et al., 2013). Furthermore, it is involved in the synthesis of novel N,N'-Ethylene-Bridged-(S)-Histidyl-(S)-Tyrosine Derivatives and their Copper(II) complexes, showcasing its versatility in creating structurally constrained molecules for biochemical applications (Yamato et al., 2000).

Pharmaceutical Research

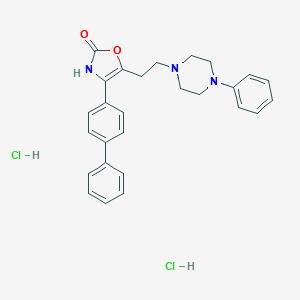

In pharmaceutical research, Ethyl N-Boc-2-piperidineacetate is employed for the development of enantioselective syntheses of pharmacologically active compounds. Its application in catalytic dynamic resolutions exemplifies the production of high-purity enantiomers of drugs, such as the synthesis of tobacco alkaloid anabasine, demonstrating its critical role in the development of therapeutics (Beng & Gawley, 2011).

Material Science

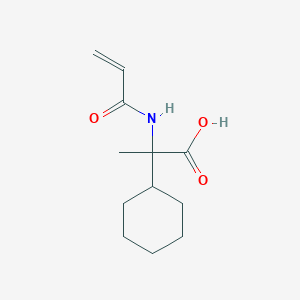

In the field of material science, Ethyl N-Boc-2-piperidineacetate contributes to the advancement of polymer chemistry. Its derivatives are used in the synthesis and modification of polymers, enhancing their properties and functionalities for diverse applications. For example, the thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety illustrates its importance in developing new polymeric materials with tailored thermal stability (Jing et al., 2019).

Conformational and Structural Studies

Additionally, Ethyl N-Boc-2-piperidineacetate plays a pivotal role in structural biology and chemistry by enabling the conformational analysis of molecules. Studies involving X-ray diffraction, FTIR, and computational calculations provide insights into the molecular structure and behavior of compounds derived from Ethyl N-Boc-2-piperidineacetate. These analyses are crucial for understanding the interactions and stability of molecules, which has implications for drug design and material science (Dega-Szafran et al., 2002).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)10-11-8-6-7-9-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATMVVBWPDEWBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555947 |

Source

|

| Record name | tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-Boc-2-piperidineacetate | |

CAS RN |

118667-62-2 |

Source

|

| Record name | tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

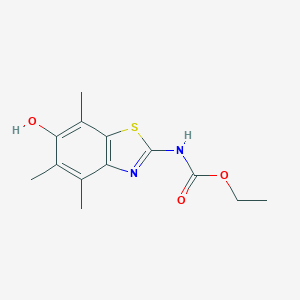

![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)

![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)